molecular formula C19H16N2O3 B1678932 N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide CAS No. 113906-27-7

N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide

Cat. No. B1678932
CAS RN: 113906-27-7
M. Wt: 320.3 g/mol
InChI Key: JJEDWBQZCRESJL-DEDYPNTBSA-N
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Description

N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide, commonly referred to as N-MFPM, is a compound classified as an amide with a unique structure. It has been used in various scientific research applications, including in vivo and in vitro studies. This compound has been used to study the mechanism of action and biological activity of various drugs, as well as the biochemical and physiological effects of these drugs. In addition, N-MFPM has been used in laboratory experiments to study the advantages and limitations of various drugs.

Scientific Research Applications

Pancreatic Cancer Treatment

PNU-74654 has shown promising results in the treatment of pancreatic cancer . It induces cell cycle arrest and inhibits the progression of epithelial–mesenchymal transition (EMT), a process that plays a crucial role in cancer metastasis . This is achieved by modulating G1/S regulatory proteins and inhibiting the EMT, thereby suppressing pancreatic cancer cell proliferation, migration, and invasion .

Hepatocellular Carcinoma Treatment

The compound has also been studied for its potential in treating hepatocellular carcinoma . It has demonstrated antiproliferative and antimigration effects against HepG2 and Huh7 cells, two liver cancer cell lines . Its antitumor activity may be attributable to its interference in cell cycle regulation and the NF-κB pathway .

Wnt/β-catenin Pathway Inhibition

PNU-74654 is known as a Wnt/β-catenin pathway inhibitor . This pathway plays a key role in cell growth and differentiation, and its dysregulation is implicated in many types of cancers . By inhibiting this pathway, PNU-74654 can potentially suppress the growth of various cancer types .

Inhibition of Epithelial–Mesenchymal Transition (EMT)

PNU-74654 has been found to inhibit EMT, a process that is crucial for the metastasis of cancer cells . It increases the expression of E-cadherin and decreases the expression of N-cadherin, ZEB1, and hypoxia-inducible factor-1 alpha (HIF-1α), thereby inhibiting EMT .

NF-κB Pathway Suppression

The compound has been shown to suppress the NF-κB pathway . This pathway is involved in immune responses, inflammation, and cancer progression . By suppressing this pathway, PNU-74654 may have potential therapeutic applications in various diseases .

Cell Cycle Regulation

PNU-74654 has been found to interfere with cell cycle-related proteins . It can induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

Mechanism of Action

Target of Action

PNU-74654, also known as N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide, primarily targets the Wnt/β-catenin pathway . It specifically inhibits the interaction between β-catenin and T cell factor 4 (Tcf4) . These proteins play a crucial role in the Wnt signaling pathway, which is involved in numerous cellular processes, including cell proliferation, differentiation, and migration .

Mode of Action

PNU-74654 functions by physically binding to β-catenin, thereby preventing the interaction between β-catenin and Tcf4 . This disruption of the protein-protein interaction effectively inhibits the Wnt/β-catenin signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by PNU-74654 is the Wnt/β-catenin signaling pathway . By inhibiting this pathway, PNU-74654 can interfere with cell cycle-related proteins through the NF-κB pathway . This results in the suppression of various oncology-related proteins, including Bcl-xL and survivin .

Result of Action

PNU-74654 has been shown to have antiproliferative effects on various cancer types . It decreases cell viability and inhibits cell migration . It also induces apoptosis, as evidenced by an increase in the population of cells at the sub-G1 stage and apoptotic morphological changes in the nucleus . Furthermore, PNU-74654 suppresses the expression of certain oncology-related proteins, potentially contributing to its antitumor activity .

Action Environment

The action of PNU-74654 can be influenced by various environmental factors. For instance, the compound’s solubility in ethanol suggests that the choice of solvent can impact its bioavailability and efficacy . Additionally, the cellular environment, including the presence of specific proteins and signaling pathways, can affect the compound’s ability to bind to its targets and exert its effects

properties

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-14-11-12-16(23-14)13-20-21-19(22)17-9-5-6-10-18(17)24-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22)/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEDWBQZCRESJL-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide

CAS RN

113906-27-7
Record name PNU-74654
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(5-Methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide

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